molecular formula C19H32N4O4S B12819955 Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl- CAS No. 90763-28-3

Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-

Cat. No.: B12819955
CAS No.: 90763-28-3
M. Wt: 412.5 g/mol
InChI Key: PNEYMXXDEAQOEF-UHFFFAOYSA-N
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Description

“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including a dimethylamino sulfonyl group, an ethyl pyrrolidinyl moiety, and methoxy and methyl substituents on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylamino sulfonyl group through sulfonylation reactions. The ethyl pyrrolidinyl moiety can be introduced via nucleophilic substitution reactions, and the methoxy and methyl groups can be added through methylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would undergo purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” include other benzamides with different substituents. Examples include:

  • Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-methyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
  • Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-ethyl-

Uniqueness

The uniqueness of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in research to explore new chemical reactions, biological interactions, and potential therapeutic applications.

Properties

CAS No.

90763-28-3

Molecular Formula

C19H32N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

5-(dimethylsulfamoylmethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C19H32N4O4S/c1-6-23-9-7-8-15(23)12-20-19(24)16-11-17(14(2)10-18(16)27-5)21-13-28(25,26)22(3)4/h10-11,15,21H,6-9,12-13H2,1-5H3,(H,20,24)

InChI Key

PNEYMXXDEAQOEF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)NCS(=O)(=O)N(C)C)C)OC

Origin of Product

United States

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